molecular formula C6H4Br2OS B079183 2-Bromo-1-(5-bromothiophen-2-yl)ethanone CAS No. 10531-44-9

2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Cat. No.: B079183
CAS No.: 10531-44-9
M. Wt: 283.97 g/mol
InChI Key: OZBXRAVUJGCRFN-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromothiophen-2-yl)ethanone is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol . It is a brominated derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis .

Biochemical Pathways

The compound’s interaction with GSK-3β potentially affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, insulin signaling, and the regulation of glycogen synthesis. Therefore, modulation of GSK-3β activity can have wide-ranging effects on cellular function .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its target, potential effects could include changes in cell signaling, growth metabolism, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromothiophen-2-yl)ethanone can be synthesized through the bromination of 1-(5-bromothiophen-2-yl)ethanone. The reaction involves the use of copper(II) bromide (CuBr2) as a brominating agent in a solvent mixture of chloroform and ethyl acetate. The reaction mixture is refluxed overnight, and the product is obtained after cooling and evaporating the solvent under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include alcohols or reduced thiophene derivatives.

Scientific Research Applications

2-Bromo-1-(5-bromothiophen-2-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4,5-dibromothiophen-2-yl)ethanone
  • 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
  • 2-Bromo-1-(5-methylthiophen-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-bromothiophen-2-yl)ethanone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its dual bromine atoms enhance its utility in substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Bromo-1-(5-bromothiophen-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a bromo-substituted thiophene ring and an ethanone functional group. Its molecular formula is C₆H₄Br₂OS, with a molecular weight of 283.97 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes.

The compound's structural complexity enhances its reactivity and potential applications in various fields, including organic synthesis and pharmacology. The brominated thiophene moiety contributes to its biological activity, making it a valuable intermediate in drug development.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant drug interactions and altered pharmacokinetics. Understanding this interaction is essential for evaluating the safety and efficacy of drugs metabolized by CYP1A2.

Anticancer Properties

Similar compounds have been studied for their anticancer properties. For instance, derivatives of thiophene have shown anti-proliferative effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Compounds structurally related to this compound exhibited IC50 values less than 25 μM against these cell lines, indicating potent activity .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-BromoacetophenoneAromatic ketone without thiopheneModerate anticancer activity
5-BromothiopheneThiophene ring onlyPrecursor for various thiophene derivatives
4-BromoanilineAromatic amineUsed extensively in dye manufacturing
3-BromothiopheneSimilar thiophene structureDifferent electronic properties affecting reactivity
2-AcetylthiopheneContains an acetyl group on thiopheneUseful in synthesizing various functionalized thiophenes

The uniqueness of this compound lies in its dual bromine substitutions coupled with the ethanone functionality, enhancing its reactivity compared to simpler analogs.

Case Studies

In studies assessing the antimicrobial activity of compounds related to thiophenes, derivatives similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. However, they were generally inactive against fungal strains . The structural modifications influenced the potency and spectrum of antibacterial activity, indicating the importance of specific substituents in enhancing biological efficacy.

Case Study: Antiproliferative Activity

A detailed study evaluated various thiophene derivatives for their antiproliferative activity against cancer cell lines. The results indicated that certain compounds exhibited higher activity than their precursors, with optimal activity observed in derivatives with specific substitutions on the thiophene ring. For example, compounds with additional bromine atoms showed varying effects on the potency against different cancer types .

Properties

IUPAC Name

2-bromo-1-(5-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBXRAVUJGCRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365795
Record name 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-44-9
Record name 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-(5-Bromothiophen-2-yl)ethanone (1 g, 4.87 mmol) was dissolved in glacial acetic acid (5 mL) and treated with bromine (0.25 mL) in acetic acid (2 mL) added dropwise. The reaction was stirred at ambient temperature overnight. The volatiles were removed in vacuo while care was taken so as to keep the bath temperature under 40° C. The residue was dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 10 to 30% of ethyl acetate in hexanes to yield a off-white solid (0.85 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of bromine (2.9 ml, 56.5 mmol) in 30 ml of CH2Cl2 was added dropwise to a solution of 2-acetyl-5-bromothiophene (10 g, 49 mmol), dioxane (55 ml) and ethyl ether (55 ml). The stirring was continued for 1 h and then the reaction medium was poured into a water/ice mixture and extracted with ethyl ether. The organic phase was washed twice with water, dried over magnesium sulfate and concentrated in a rotary evaporator under vacuum.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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